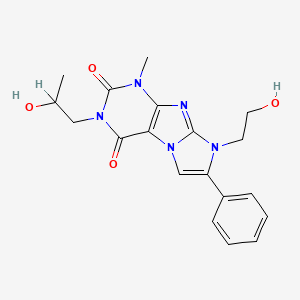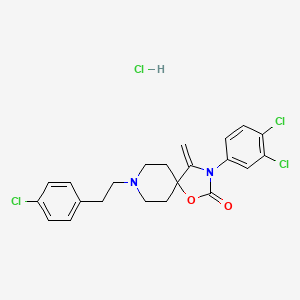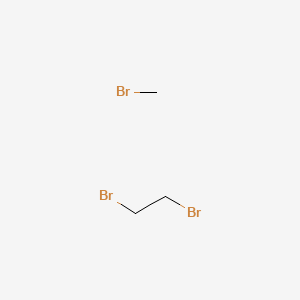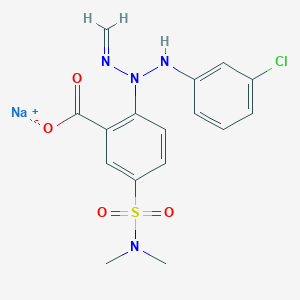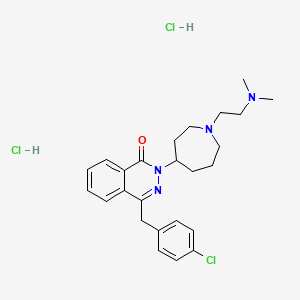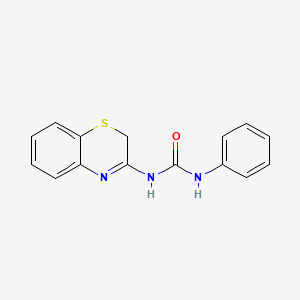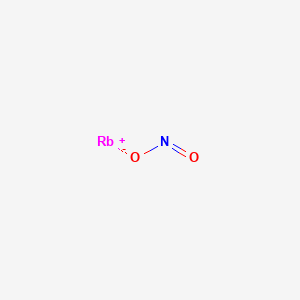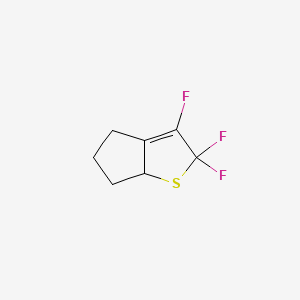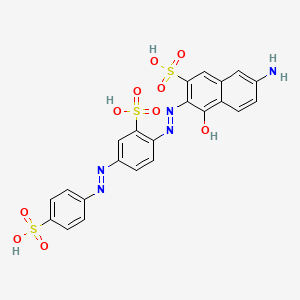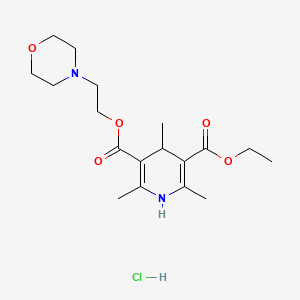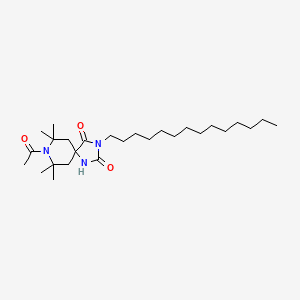
Peroxide, 1,1-dimethylethyl 1-methyl-1-((1-methylethenyl)phenyl)ethyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Peroxide, 1,1-dimethylethyl 1-methyl-1-((1-methylethenyl)phenyl)ethyl is a chemical compound with the molecular formula C16H26O2. It is also known by other names such as tert-butyl cumyl peroxide. This compound is a type of organic peroxide, which is characterized by the presence of a peroxide group (–O–O–) in its structure. Organic peroxides are widely used in various industrial applications due to their ability to initiate polymerization reactions and act as oxidizing agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Peroxide, 1,1-dimethylethyl 1-methyl-1-((1-methylethenyl)phenyl)ethyl typically involves the reaction of 1,3-di(1-hydroxy-1-methylethyl)benzene with 2-hydroperoxy-2-methylpropane and 2-hydroperoxy-2-phenylpropane. The corresponding hydroxyperoxides are obtained, which upon dehydration yield the unsaturated peroxides .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction is typically carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. The resulting peroxide is then purified through distillation or crystallization processes to obtain the final product with high purity.
化学反应分析
Types of Reactions
Peroxide, 1,1-dimethylethyl 1-methyl-1-((1-methylethenyl)phenyl)ethyl undergoes various types of chemical reactions, including:
Oxidation: This compound can act as an oxidizing agent, facilitating the oxidation of other substances.
Decomposition: Under certain conditions, it can decompose to form free radicals, which are highly reactive species.
Polymerization Initiation: It is commonly used as an initiator in polymerization reactions, where it helps in the formation of polymers from monomers.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and other oxidizing agents. The reaction is typically carried out at elevated temperatures.
Decomposition: This reaction can be induced by heat or light, leading to the formation of free radicals.
Polymerization Initiation: The compound is used in the presence of monomers such as styrene or acrylates, and the reaction is carried out at specific temperatures to control the rate of polymerization.
Major Products Formed
Oxidation: The major products include oxidized organic compounds.
Decomposition: The decomposition products are free radicals, which can further react to form various organic compounds.
Polymerization: The major products are polymers, which are long-chain molecules formed from the monomers.
科学研究应用
Peroxide, 1,1-dimethylethyl 1-methyl-1-((1-methylethenyl)phenyl)ethyl has several scientific research applications:
Chemistry: It is used as an initiator in polymerization reactions to synthesize various polymers.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of oxidative stress and free radical formation.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
作用机制
The mechanism of action of Peroxide, 1,1-dimethylethyl 1-methyl-1-((1-methylethenyl)phenyl)ethyl involves the generation of free radicals through the decomposition of the peroxide bond (–O–O–). These free radicals are highly reactive and can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved in these reactions depend on the specific context in which the compound is used. For example, in polymerization reactions, the free radicals generated by the decomposition of the peroxide can react with monomers to form polymer chains .
相似化合物的比较
Peroxide, 1,1-dimethylethyl 1-methyl-1-((1-methylethenyl)phenyl)ethyl can be compared with other similar organic peroxides, such as:
tert-Butyl hydroperoxide: Another organic peroxide used as an oxidizing agent and polymerization initiator.
Cumene hydroperoxide: Used in the production of phenol and acetone, and also as a polymerization initiator.
Di-tert-butyl peroxide: Commonly used as a radical initiator in polymerization reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability characteristics compared to other peroxides .
属性
CAS 编号 |
71520-02-0 |
|---|---|
分子式 |
C16H24O2 |
分子量 |
248.36 g/mol |
IUPAC 名称 |
1-(2-tert-butylperoxypropan-2-yl)-2-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C16H24O2/c1-12(2)13-10-8-9-11-14(13)16(6,7)18-17-15(3,4)5/h8-11H,1H2,2-7H3 |
InChI 键 |
JTUGPJUAYDYBPZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C1=CC=CC=C1C(C)(C)OOC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


